1-Nitroso-2-naphthol

Catalog No.
S579977
CAS No.
131-91-9
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitroso-2-naphthol

CAS Number

131-91-9

Product Name

1-Nitroso-2-naphthol

IUPAC Name

1-nitrosonaphthalen-2-ol

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H

InChI Key

YXAOOTNFFAQIPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

solubility

0.01 M

Synonyms

1-nitroso-2-naphthol, 1-nitroso-2-naphthol, ammonium salt, 1-nitroso-2-naphthol, lithium salt, 1-nitroso-2-naphthol, sodium salt, 1-nitroso-2-naphthol, thallium (3+) salt

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

The exact mass of the compound 1-Nitroso-2-naphthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677525. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Nitroso-2-naphthol (CAS 131-91-9) is an organic compound widely utilized as a chelating agent and colorimetric reagent, particularly for the determination and separation of transition metals like cobalt, nickel, and palladium. It is also a key intermediate in the synthesis of various dyes and pigments. The compound is characterized by its limited solubility in water but good solubility in organic solvents such as ethanol, ether, and benzene, making it highly suitable for solvent extraction processes. Its utility stems from the formation of stable, intensely colored chelate complexes with metal ions, which is fundamental to its application in both analytical chemistry and materials synthesis.

Research Fit

Metal ion complexation indicator for Co, Fe, Cu, Pd
Stable single oxime tautomer ensuring reproducible complexation
Soluble in organic solvents for liquid-liquid extraction workflows

Substituting 1-nitroso-2-naphthol with its isomer, 2-nitroso-1-naphthol, or other common chelating agents like dimethylglyoxime is often unviable due to critical differences in performance. Isomers exhibit distinct thermal stabilities, with 1-nitroso-2-naphthol decomposing at a lower temperature (106-108 °C) compared to 2-nitroso-1-naphthol (150-155 °C), a crucial factor in high-temperature synthesis applications. Furthermore, their metal complexes have different stabilities and selectivities; for instance, 1-nitroso-2-naphthol is noted for its high sensitivity in cobalt determination, while 2-nitroso-1-naphthol is often preferred for iron analysis. Alternative reagents such as dimethylglyoxime, while effective for palladium and nickel, form complexes under different pH conditions and have different co-extraction profiles, making direct substitution in established analytical or separation protocols unreliable.

Substitution Risk

Tautomeric state
Single oxime tautomer provides defined complexation species
Substitution risk
2N1N exists in tautomeric equilibrium, may alter spectral signatures and complexation kinetics
Phenol coloration
Readily forms colored product with phenolic substrates
Substitution risk
2N1N and sulfonated analogs are less reactive; assay sensitivity may shift
Complex dissociation
Predictable metal-complex dissociation kinetics
Substitution risk
Positional isomers and ring substitutions alter dissociation rates, affecting selectivity profiles

Cobalt Precipitation Selectivity in Zinc Electrolytes

In the purification of zinc sulfate solutions, 1-nitroso-2-naphthol demonstrates superior selectivity for cobalt over nickel. When added directly to a solution containing 50 ppm of both cobalt and nickel, 1-nitroso-2-naphthol precipitated 97% to 99% of the cobalt. In contrast, a maximum of only 20% of the nickel was co-precipitated under the same conditions. This highlights its effectiveness in selectively removing cobalt impurities from process streams where nickel contamination must be minimized.

Evidence DimensionMetal Precipitation Efficiency
Target Compound Data97-99% of Cobalt precipitated
Comparator Or BaselineNickel co-precipitation: ≤20%
Quantified DifferenceAt least 4.85x more selective for Cobalt precipitation over Nickel co-precipitation
ConditionsDirect addition of 1-nitroso-2-naphthol to a zinc sulfate solution containing ~190 g/L zinc and 50 ppm each of cobalt and nickel, over a pH range of 2 to 5.

This high selectivity is critical for hydrometallurgical processes requiring the purification of zinc electrolytes, as efficient cobalt removal is necessary to prevent issues during zinc electrowinning.

Cobalt LOD vs. PAN
Head-to-head
3.8 ng/L (ETAAS)
PAN: limited sensitivity
Supports trace cobalt detection; comparator may reduce sensitivity
DLLME with ionic liquid, ETAAS

Thermal Stability Profile for Process Control

Thermal analysis using TGA/DSC shows that 1-nitroso-2-naphthol has a distinct thermal decomposition profile, with an onset temperature (Tonset) ranging from 129.01 °C to 155.69 °C, depending on the heating rate. This contrasts with its common isomer substitute, 2-nitroso-1-naphthol, which has a significantly higher decomposition temperature of 150-155 °C. This specific thermal window for 1-nitroso-2-naphthol is a critical process parameter for applications such as dye synthesis or the creation of metal-complex pigments, where controlled thermal decomposition or stability up to a specific temperature is required.

Evidence DimensionThermal Decomposition Onset (Tonset)
Target Compound Data129.01 °C to 155.69 °C
Comparator Or Baseline2-Nitroso-1-naphthol: 150-155 °C (dec.)
Quantified DifferenceThe lower end of the decomposition range for 1-nitroso-2-naphthol is ~21°C lower than its isomer, providing a different processing window.
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled heating rates.

Knowing the precise decomposition temperature range allows for the safe and effective design of thermal processes, avoiding unintended degradation and ensuring product consistency, a key consideration over less characterized or isomeric alternatives.

Tautomeric Stability
Reported
Single oxime tautomer
2N1N: oxime/nitroso equilibrium
Ensures predictable complexation behavior for method validation
UV, IR, NMR in organic solvents

Solubility Profile in Organic Solvents

1-Nitroso-2-naphthol exhibits a well-defined solubility profile, which is essential for its use in solvent extraction and as a synthesis precursor. It is practically insoluble in water, with a measured solubility of only 0.02 g/100 g at 20°C. In contrast, it is readily soluble in various organic solvents, including ethanol (3 g/100 g at 13°C), as well as benzene, diethyl ether, and carbon disulfide. This high solubility in organic phases, coupled with its insolubility in water, provides a clear basis for procurement decisions over water-soluble analogs like 2-nitroso-1-naphthol-4-sulfonic acid when the goal is liquid-liquid extraction into an organic phase.

Evidence DimensionSolubility
Target Compound DataWater: 0.02 g/100 g; Ethanol: 3.0 g/100 g; Soluble in benzene, ether.
Comparator Or BaselineAqueous systems requiring water-soluble reagents (e.g., sulfonated analogs).
Quantified DifferenceDemonstrates a clear partitioning preference for organic solvents over water, which is fundamental for extraction applications.
ConditionsSolubility measured at specified temperatures (13-20°C).

This solubility differential is the primary driver for its use in solvent extraction systems for metal purification, allowing for efficient phase separation and high recovery of metal complexes in the organic layer.

Phenol Coloration Reactivity
Head-to-head
Readily forms colored product
2N1N & sulfonated analog less reactive
May support higher sensitivity in phenolic assays
Nitric acid solution, phenolic substrates
Cobalt Detection Benchmark
Cross-study
LOD 1.2 µg/L – 3.8 ng/L
Across FAAS and ETAAS methods
Provides validated performance benchmark for method development
On-line C18, DLLME, AALLME preconcentration

Selective Cobalt Removal in Hydrometallurgy

For purifying zinc sulfate electrolytes prior to electrowinning, 1-nitroso-2-naphthol is the right choice due to its demonstrated ability to precipitate over 97% of cobalt while co-precipitating less than 20% of nickel. This high selectivity ensures the production of high-purity zinc by effectively removing detrimental cobalt ions.

Dye and Pigment Precursor with Controlled Thermal Processing

This compound is well-suited for synthesizing metal-complex dyes and pigments where process temperatures must be controlled below its decomposition onset of ~129°C. Its defined thermal stability allows for precise temperature management during synthesis, which is a critical process control parameter not guaranteed by isomeric substitutes with different thermal profiles.

Solvent Extraction of Trace Metals

Its high solubility in non-polar organic solvents like benzene and chloroform, combined with its near-insolubility in water, makes it an ideal reagent for laboratory- and industrial-scale liquid-liquid extraction of metals like cobalt and palladium from aqueous streams.

Application Fit

Application
Selection Property
Validation Focus
Trace Cobalt Analysis
Low ng/L detection capability
Sensitivity verification with DLLME-ETAAS/FAAS
Phenolic Biomarker Research Assays
Colorimetric reactivity with phenols
Assay development for tyrosine, HVA, 5-HIAA in research matrices
Synthetic Intermediate
Regioselective iodination route
I-NON derivative synthetic route yield
Regulatory & Process Control
Specified in official fertilizer methods
Compliance with gravimetric cobalt determination

XLogP3

2.3

LogP

2.28 (LogP)

Melting Point

109.5 °C

UNII

757I55U2QX

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (10.87%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2636-79-5
131-91-9
16143-80-9
12794-26-2

Wikipedia

1-nitroso-2-naphthol

General Manufacturing Information

2-Naphthalenol, 1-nitroso-: ACTIVE

Separation and determination of copper in bottled water samples by combination of dispersive liquid--liquid microextraction and microsample introduction flame atomic absorption spectrometry

Demirhan Citak, Mustafa Tuzen
PMID: 24645526   DOI: 10.5740/jaoacint.12-084

Abstract

A new and simple method for the determination of trace amounts of Cu(II) was developed by combination of dispersive liquid-liquid microextraction (DLLME) preconcentration and microsample introduction flame atomic absorption spectrometry. In this method, ethanol and chloroform were chosen as disperser and extraction solvents, respectively, and 1-nitroso-2-naphthol was used as the complexing agent. The factors affecting the extraction efficiency and determination of Cu(II), including extraction and disperser solvent nature and volume, concentration of the complexing agent, pH of the solution, extraction time, and matrix ions, were investigated. Under optimal conditions, the LOD for Cu(II) was 0.95 microg/L with a preconcentration factor of 70. The RSD was 1.9%. The accuracy of the developed DLLME method was verified by determination of Cu(II) in a certified reference material (NRCC-SLRS-4 river water). The relative error was -3.31%. The developed preconcentration procedure was successfully applied to the analysis of bottled drinking water samples.


Characterisation of iron binding ligands in seawater by reverse titration

Jeffrey A Hawkes, Martha Gledhill, Douglas P Connelly, Eric P Achterberg
PMID: 23427800   DOI: 10.1016/j.aca.2012.12.048

Abstract

Here we demonstrate the use of reverse titration - competitive ligand exchange-adsorptive cathodic stripping voltammetry (RT-CLE-ACSV) for the analysis of iron (Fe) binding ligands in seawater. In contrast to the forward titration, which examines excess ligands in solution, RT-CLE-ACSV examines the existing Fe-ligand complexes by increasing the concentration of added (electroactive) ligand (1-nitroso-2-naphthol) and analysis of the proportion of Fe bound to the added ligand. The data manipulation allows the accurate characterisation of ligands at equal or lower concentrations than Fe in seawater, and disregards electrochemically inert dissolved Fe such as some colloidal phases. The method is thus superior to the forward titration in environments with high Fe and low ligand concentrations or high concentrations of inert Fe. We validated the technique using the siderophore ligand ferrioxamine B, and observed a stability constant [Formula: see text] of 0.74-4.37×10(21) mol(-1), in agreement with previous results. We also successfully analysed samples from coastal waters and a deep ocean hydrothermal plume. Samples from these environments could not be analysed with confidence using the forward titration, highlighting the effectiveness of the RT-CLE-ACSV technique in waters with high concentrations of inert Fe.


Reaction of 1-nitroso-2-naphthols with α-functionalized ketones and related compounds: the unexpected formation of decarbonylated 2-substituted naphtho[1,2-d][1,3]oxazoles

Nayyef Aljaar, Chandi C Malakar, Jürgen Conrad, Wolfgang Frey, Uwe Beifuss
PMID: 23181942   DOI: 10.1021/jo3022956

Abstract

Reactions between 1-nitroso-2-naphthols and α-functionalized ketones such as α-bromo-, α-chloro-, α-mesyloxy-, α-tosyloxy-, and α-hydroxy ketones under basic conditions delivered 2-substituted naphtho[1,2-d][1,3]oxazoles in a single synthetic operation. The product formation was accompanied by the unexpected loss of the C═O group from the α-functionalized ketones. With aryl bromides, allyl bromides, α-bromo diketones, α-bromo cyanides, α-bromoesters, and α-bromo ketoesters as substrates the formation of naphtho[1,2-d][1,3]oxazoles was also observed. The transformations were performed in 1,2-dichloroethane or acetonitrile under reflux and gave the corresponding naphthoxazoles with yields ranging between 52% and 85%.


Removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters by surface developed alumina adsorbents with immobilized 1-nitroso-2-naphthol

Mohamed E Mahmoud, Maher M Osman, Osama F Hafez, Essam Elmelegy
PMID: 19758749   DOI: 10.1016/j.jhazmat.2009.08.089

Abstract

The potential removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters were investigated and explored. Three new alumina adsorbents of acidic, neutral and basic nature (I-III) were synthesized via physical adsorption and surface loading of 1-nitroso-2-naphthol as a possible chelating ion-exchanger. The modified alumina adsorbents are characterized by strong thermal stability as well as resistance to acidic medium leaching processes. High metal up-take was found providing this order: Cu(II)>Cr(III)>Pb(II) owing to the strong contribution of surface loaded 1-nitroso-2-naphthol. The outlined results from the distribution coefficient and separation factor evaluations (low metal ion concentration levels) were found to denote to a different selectivity order: Pb(II)>Cu(II)>Cr(III)) due to the strong contribution of alumina matrix in the metal binding processes. The potential applications of alumina adsorbents for removal and preconcentration of Pb(II), Cu(II), Cr(III) from wastewaters as well as drinking tap water samples were successfully accomplished giving recovery values of (89-100+/-1-3%) and (93-99+/-3-4%), respectively without any noticeable interference of the wastewater or drinking tap water matrices.


[COLOR REACTION OF PHENOLS. VII. COLORIMETRIC DETERMINATION OF RESORCINOL AND 1-NITROSO-2-NAPHTHOL AND NITRIC ACID, AND ITS REACTION MECHANISM]

M UMEDA
PMID: 14247812   DOI:

Abstract




[COLOR REACTION OF PHENOLS. VI. ON THE MECHANISM OF COLOR REACTION OF P-SUBSTITUTED PHENOLS WITH 1-NITROSO-2-NAPHTHOL AND NITRIC ACID]

M UMEDA
PMID: 14247811   DOI:

Abstract




[COLOR REACTION OF PHENOLS. V. COLOR REACTION OF PHENOLS WITH 1-NITROSO-2-NAPHTHOL]

M UMEDA
PMID: 14247810   DOI: 10.1248/yakushi1947.84.9_836

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVII. COLORIMETRIC DETERMINATION OF OXYMORPHONE BY 1-NITROSO-2-NAPHTHOL]

K KATO, K SATO, T TSUDA
PMID: 14087717   DOI: 10.1248/yakushi1947.83.8_815

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVI. COLORIMETRIC DETERMINATION OF MORPHINE BY 1-NITROSO-2-NAPHTHOL]

H SAKURAI, K KATO, M UMEDA, S TSUBOTA
PMID: 14087716   DOI: 10.1248/yakushi1947.83.8_811

Abstract




Observations on the specificity of the urinary 5-hydroxyindoleacetic acid determination with 1-nitroso-2-naphtol

E PITKANEN, M M AIRAKSINEN, O O MUSTALA, J PALOHEIMO
PMID: 13943818   DOI:

Abstract




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